(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, also known as JNJ16259685, is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) [, ]. It is frequently used in scientific research to investigate the role of mGluR1 in various biological processes, particularly in the central nervous system.
JNJ 16259685 was developed by Johnson & Johnson Pharmaceutical Research and Development. It belongs to a class of compounds known as quinoline derivatives, specifically designed to target metabotropic glutamate receptors. The compound is classified as a small molecule and is primarily used in research settings to explore its pharmacological effects on mGluR1.
The synthesis of JNJ 16259685 involves several key steps that focus on constructing the quinoline core and introducing the necessary functional groups. While specific synthetic routes can vary, the general strategy includes:
The synthetic pathway emphasizes control over reaction conditions, including temperature and solvent choice, to optimize yield and selectivity.
JNJ 16259685 has a molecular weight of 325.41 g/mol and a molecular formula of C20H23NO3. The compound exhibits a complex three-dimensional structure characterized by:
The structural representation can be summarized as follows:
COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
QOTAQTRFJWLFCR-UHFFFAOYSA-N
The compound appears as an off-white solid, indicating its crystalline nature.
JNJ 16259685 primarily participates in receptor-mediated interactions rather than undergoing traditional chemical reactions. Its key interactions include:
These properties highlight its specificity as a research tool in studying mGluR1-related pathways.
The mechanism of action for JNJ 16259685 involves its role as a non-competitive antagonist at mGluR1. Upon binding to the receptor, it prevents glutamate from eliciting its excitatory effects, leading to:
This mechanism underlies its potential therapeutic effects in conditions like addiction and anxiety disorders by mitigating excessive excitatory signaling in the brain.
Key physical and chemical properties of JNJ 16259685 include:
These properties are critical for handling and application in laboratory settings.
JNJ 16259685 has significant implications in scientific research, particularly in neuropharmacology:
The information presented here is derived from various scientific publications and databases including Hello Bio , PubMed , and R&D Systems .
Metabotropic glutamate receptors (mGluRs) represent a family of G-protein-coupled receptors (GPCRs) classified into three groups based on sequence homology, signal transduction mechanisms, and pharmacological profiles. Group I (mGluR1 and mGluR5) is postsynaptically localized and coupled to Gq/G11 proteins, activating phospholipase C-β (PLC-β). This pathway triggers inositol trisphosphate (IP3)-mediated calcium release and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation [1] [5]. Unlike ionotropic glutamate receptors, which mediate fast excitatory neurotransmission, Group I mGluRs modulate synaptic plasticity, neuronal excitability, and long-term changes like long-term depression (LTD) in cerebellar Purkinje cells [1] [7]. Their perisynaptic location allows activation during high glutamate concentrations, making them critical for regulating neural circuits involved in motor coordination, learning, and sensory processing [1] [3]. Dysregulation of mGluR1 signaling is implicated in neurodegenerative and psychiatric disorders, emphasizing its importance as a therapeutic target [5].
Property | mGluR1 | mGluR5 | |
---|---|---|---|
Primary Signaling | Gq/PLC-β/IP3/DAG | Gq/PLC-β/IP3/DAG | |
Brain Distribution | Cerebellum, Hippocampus, Olfactory Bulb | Cortex, Striatum, Nucleus Accumbens | |
Synaptic Localization | Perisynaptic/Extrasynaptic Postsynaptic | Postsynaptic (dendritic shafts/spines) | |
Key Functions | Motor Coordination, Cerebellar LTD | Synaptic Plasticity, Reward Processing | [1] [3] [5] |
JNJ 16259685 ((3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone) is a potent, non-competitive mGluR1 antagonist with sub-nanomolar affinity (Ki = 0.34 nM). It inhibits glutamate-induced calcium mobilization in human mGluR1a-expressing cells (IC₅₀ = 0.55 nM) and demonstrates >400-fold selectivity over mGluR5 [2] [4]. Its non-competitive mechanism involves binding within the transmembrane heptahelical domain (HD), stabilizing an inactive receptor conformation and preventing glutamate-mediated G-protein activation [1] [4]. JNJ 16259685 exhibits negligible activity at other mGluR subtypes (Groups II/III), ionotropic receptors (AMPA/NMDA), or unrelated GPCRs at concentrations ≤10 µM, establishing its utility as a selective pharmacological tool [2] [4]. In vivo, it achieves high central nervous system penetration, occupying cerebellar mGluR1 receptors at low doses (ED₅₀ = 0.040 mg/kg in rats) [4].
JNJ 16259685 emerged from efforts to develop subtype-selective mGluR antagonists to elucidate mGluR1-specific functions. Prior compounds like LY367385 (mGluR1 competitive antagonist) or CPCCOEt (non-competitive blocker) lacked sufficient potency or selectivity [4]. JNJ 16259685’s discovery addressed these limitations, enabling precise interrogation of mGluR1 in complex neurobehavioral paradigms. Its characterization revealed critical roles for mGluR1 in motor coordination, aggression, and cognitive behaviors, distinguishing its functions from mGluR5 [4]. This selectivity has driven its adoption in preclinical models of neurodegenerative diseases, cerebellar ataxia, and addiction, highlighting its significance in validating mGluR1 as a therapeutic target [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: